Dimethomorph

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500

Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L)

Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5

Synonyms

Canonical SMILES

Isomeric SMILES

- Mode of action: Dimethomorph works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disrupts the fungus's growth and development, ultimately leading to its death. Source:

- Efficacy against specific fungal diseases: Research is ongoing to evaluate dimethomorph's effectiveness against various fungal pathogens, including downy mildews, late blights, and crown and root rots. Source: )

- Environmental fate and impact: Studies are conducted to assess dimethomorph's behavior in the environment, including its degradation rates, potential for leaching into soil and water, and impact on non-target organisms. Source: )

- Development of resistance in fungal populations: Researchers monitor the emergence of resistance to dimethomorph in fungal populations to develop strategies for resistance management and maintain the fungicide's effectiveness. Source: )

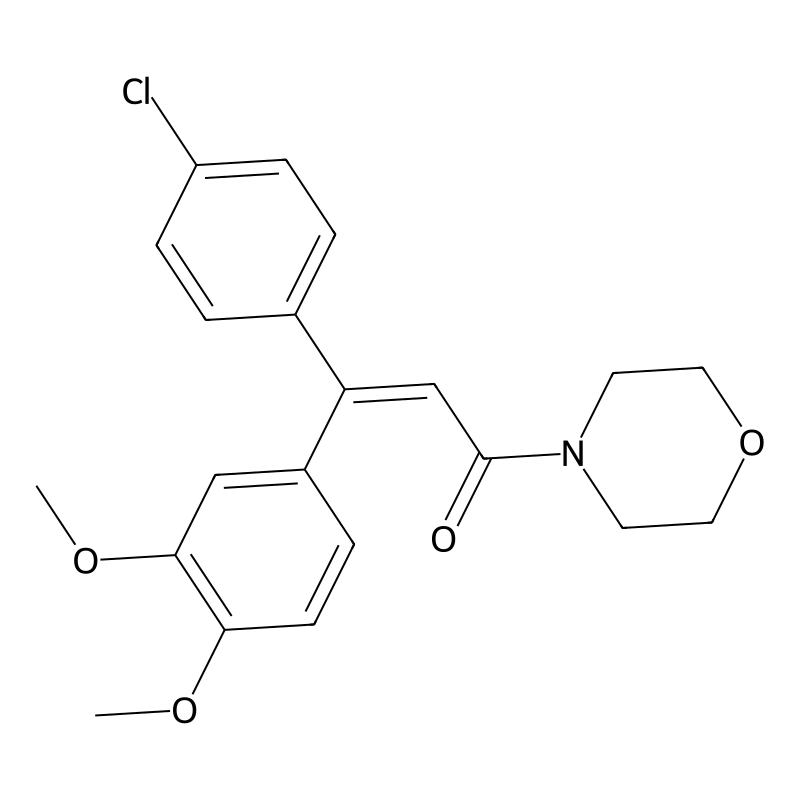

Dimethomorph is a systemic fungicide belonging to the morpholine class, primarily used to control fungal diseases in various crops, particularly in potatoes and vegetables. Its chemical formula is C21H22ClNO4, and it is known for its efficacy against oomycete fungi, which cause significant agricultural losses. Dimethomorph works by inhibiting the formation of fungal cell walls, thereby preventing mycelial growth and spore production .

This compound is characterized by its low toxicity to birds and mammals, although it poses risks to aquatic organisms due to its persistence in water bodies . Dimethomorph exists as a mixture of E and Z isomers, with the E-isomer typically being more active against pathogens .

Dimethomorph acts by inhibiting cell wall synthesis in oomycete fungi. It specifically targets the enzyme cellulose synthase, which is responsible for the formation of β-glucan, a vital component of the fungal cell wall []. By disrupting this process, dimethomorph weakens the fungal cell wall, leading to cell death and halting fungal growth [].

Physical and Chemical Properties

- Appearance: White to slightly yellow crystalline solid [].

- Melting Point: 122-124 °C [].

- Boiling Point: Decomposes above 300 °C [].

- Solubility: Slightly soluble in water (25 mg/L at 20 °C) []. Highly soluble in organic solvents like acetone and dichloromethane [].

- Stability: Stable under acidic and neutral conditions. Decomposes under alkaline conditions [].

Dimethomorph is classified by the World Health Organization (WHO) as a moderately hazardous pesticide (Hazard Class III) []. It exhibits low acute toxicity in mammals through oral and dermal exposure. However, concerns exist regarding its potential for chronic toxicity and endocrine disruption. Additionally, dimethomorph can be toxic to aquatic organisms and beneficial insects like bees.

Important Considerations:

- Always handle dimethomorph according to label instructions and recommended safety precautions.

- Wear appropriate personal protective equipment (PPE) when handling the compound.

- Be mindful of potential environmental impacts and follow proper disposal procedures.

- Formation of the Chlorophenyl Group: This involves chlorination of phenolic compounds.

- Condensation Reactions: Morpholine reacts with various carbonyl compounds to form the desired morpholine derivative.

- Isomerization: The E/Z isomer ratio can be adjusted during synthesis based on reaction conditions.

These methods ensure high purity and yield of dimethomorph suitable for agricultural use .

Dimethomorph is primarily used in agriculture as a fungicide to protect crops from various fungal diseases. Its applications include:

- Potatoes: Control of late blight caused by Phytophthora infestans.

- Vegetables: Protection against downy mildew and other oomycete infections.

- Co-formulation: Often combined with other fungicides like mancozeb or copper-based products to enhance efficacy and manage resistance .

Additionally, dimethomorph's low toxicity profile makes it a preferred choice in integrated pest management strategies.

Research on dimethomorph has focused on its interactions with other chemicals in agricultural settings. Studies indicate that when combined with other fungicides or environmental pollutants, dimethomorph may undergo altered degradation pathways or enhanced toxicity profiles towards non-target organisms . Understanding these interactions is crucial for developing effective pest management strategies while minimizing ecological risks.

Dimethomorph shares structural similarities with several other fungicides within the morpholine class and beyond. Below are some comparable compounds:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Fenpropimorph | C19H23ClN2O4 | Inhibits sterol biosynthesis | Broad-spectrum activity |

| Triazole Fungicides | Variable | Inhibits ergosterol synthesis | Effective against a wide range of fungi |

| Mancozeb | C4H6MnN2S4 | Multi-site action; disrupts cellular processes | Combination of metal and organic compound |

Dimethomorph's uniqueness lies in its specific action against oomycetes and its relatively low toxicity profile compared to other fungicides that may have broader ecological impacts .

Sterol Biosynthesis Inhibition Pathways

While Dimethomorph is occasionally classified under sterol biosynthesis inhibitors, its primary mode of action involves disrupting fungal cell wall formation rather than directly interfering with sterol synthesis. Studies demonstrate that Dimethomorph inhibits cellulose synthase, an enzyme critical for synthesizing cellulose in the cell walls of oomycetes [2] [7]. This disruption compromises cell wall integrity, leading to impaired growth and sporulation.

In contrast, other morpholine fungicides like Fenpropimorph directly target sterol biosynthesis by inhibiting Δ14-reductases and Δ8→Δ7 isomerases, which are essential for ergosterol production [3] [4]. Dimethomorph’s unique focus on cell wall components underscores its specificity for oomycetes, which rely heavily on cellulose for structural stability [2].

Molecular Targets in Oomycete Pathogens

Dimethomorph’s molecular targets are linked to cell wall biosynthesis machinery in oomycetes. In Phytophthora infestans, the fungicide binds to cellulose synthase complexes, preventing the polymerization of glucose into cellulose microfibrils [7]. This action is particularly effective during sporangium and oospore development stages, where cellulose is vital for pathogen viability [2].

Resistance studies reveal that mutations in cellulose synthase genes (e.g., CesA1 and CesA3) reduce Dimethomorph’s efficacy. For instance, ethidium bromide/UV-induced mutants of P. infestans exhibited resistance factors >20, correlating with altered enzyme kinetics [6]. These findings highlight the specificity of Dimethomorph for cellulose synthase and the evolutionary constraints on resistance development due to fitness costs [6] [8].

Comparative Efficacy Against Phytophthora Species

Dimethomorph’s efficacy varies significantly across Phytophthora species, as shown in Table 1.

| Species | EC₅₀ (µg/ml) | Resistance Factor (RF) |

|---|---|---|

| P. capsici | <0.1 | 1.0 (baseline) |

| P. parasitica | 0.38 | 3.8 |

| P. citrophthora | 0.1 | 1.0 |

| P. infestans (mutant) | 0.16–0.20 | 8.0–20.0 |

Table 1: Sensitivity of Phytophthora species to Dimethomorph [6] [8].

P. capsici and P. citrophthora exhibit high sensitivity (EC₅₀ <0.1 µg/ml), whereas P. parasitica requires higher concentrations (EC₅₀ 0.38 µg/ml) [8]. Resistance in P. infestans is associated with reduced virulence and growth rates, suggesting a biological cost to mutations in cellulose synthase [6]. Field resistance remains rare due to these fitness trade-offs and the fungicide’s targeted application strategies.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 2.63 (E)-isomer; 2.73 (Z)-isomer (both 20 °C)

Odor

Melting Point

MP: 125-149 °C

UNII

GHS Hazard Statements

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C)

7.39X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

In rats, the major route of metabolism is demethylation of one of the dimethoxy groups or by oxidation of one of the CH2 groups (ortho- or meta-position) of the morpholine ring.

Associated Chemicals

Z-Dimethomorph; 113210-98-3

Wikipedia

Biological Half Life

Use Classification

Fungicides

Methods of Manufacturing

General Manufacturing Information

Fungicidal activity is primarily associated with the Z isomer.

Only the (Z)- isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the (E)-isomer in practice.

Composition: (E) isomer to (Z) isomer ratio is 1:1.

Analytic Laboratory Methods

Product analysis by high performance liquid chromatography.

Storage Conditions

Do not contaminate water, food or feed by storage or disposal. ... Store in a cool, well-ventilated area. Do not allow to become overheated in storage. Keep container closed when not in use. /Acrobat 50WP Fungicide/